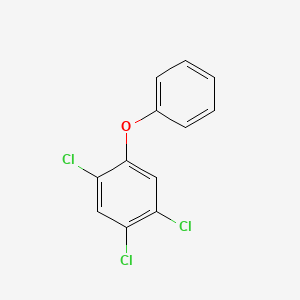
2,4,5-Trichlorodiphenyl ether
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2,4,5-Trichlorodiphenyl ether is a chemical compound belonging to the class of polychlorinated diphenyl ethers. It is characterized by the presence of three chlorine atoms attached to a diphenyl ether structure. The molecular formula of this compound is C12H7Cl3O, and it has a molecular weight of 273.54 g/mol . This compound is known for its stability and resistance to degradation, making it a subject of interest in various scientific fields.
准备方法
The synthesis of 2,4,5-Trichlorodiphenyl ether typically involves the chlorination of diphenyl ether. One common method is the direct chlorination of diphenyl ether using chlorine gas in the presence of a catalyst such as ferric chloride (FeCl3). The reaction is carried out under controlled conditions to ensure selective chlorination at the 2, 4, and 5 positions .
Industrial production methods may involve the use of more advanced techniques to optimize yield and purity. For example, the Williamson ether synthesis can be employed, where an alkoxide ion reacts with a primary alkyl halide or tosylate in an S_N2 reaction . This method allows for the precise introduction of chlorine atoms at specific positions on the diphenyl ether structure.
化学反应分析
2,4,5-Trichlorodiphenyl ether undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3). The oxidation process typically leads to the formation of chlorinated benzoic acids.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4), resulting in the formation of less chlorinated diphenyl ethers.
Substitution: Nucleophilic substitution reactions can occur, where chlorine atoms are replaced by other functional groups such as hydroxyl (-OH) or amino (-NH2) groups.
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield chlorinated benzoic acids, while substitution reactions can produce various functionalized diphenyl ethers.
科学研究应用
2,4,5-Trichlorodiphenyl ether has several scientific research applications:
Chemistry: It is used as a model compound to study the behavior of polychlorinated diphenyl ethers in various chemical reactions. Researchers investigate its reactivity, stability, and degradation pathways.
Biology: Studies have explored the toxicological effects of this compound on living organisms. It is used to understand the impact of chlorinated compounds on biological systems and to develop methods for detecting and mitigating their presence in the environment.
Medicine: Research in medicine focuses on the potential health effects of exposure to this compound. It is studied for its role in endocrine disruption, carcinogenicity, and other adverse health outcomes.
Industry: This compound is used in the production of flame retardants, plasticizers, and other industrial chemicals. .
作用机制
The mechanism of action of 2,4,5-Trichlorodiphenyl ether involves its interaction with cellular components and biochemical pathways. It is known to bind to the aryl hydrocarbon receptor (AhR), a transcription factor involved in the regulation of various genes. Upon binding to AhR, this compound can modulate the expression of genes related to xenobiotic metabolism, cell proliferation, and immune response .
Additionally, this compound can induce oxidative stress by generating reactive oxygen species (ROS), leading to cellular damage and inflammation. The molecular targets and pathways involved in its mechanism of action are still under investigation, but it is clear that this compound can have significant biological effects .
相似化合物的比较
2,4,5-Trichlorodiphenyl ether is part of a larger family of polychlorinated diphenyl ethers (PCDEs), which includes various congeners with different numbers and positions of chlorine atoms. Some similar compounds include:
2,4,4’-Trichlorodiphenyl ether: This compound has chlorine atoms at the 2, 4, and 4’ positions.
2,3,4-Trichlorodiphenyl ether: Chlorine atoms are located at the 2, 3, and 4 positions. This structural variation can influence its chemical behavior and toxicity.
2,4,6-Trichlorodiphenyl ether: Chlorination at the 2, 4, and 6 positions results in a compound with distinct properties compared to this compound.
The uniqueness of this compound lies in its specific chlorine substitution pattern, which affects its chemical reactivity, environmental persistence, and biological activity. Understanding these differences is crucial for assessing the risks and benefits associated with each compound.
属性
CAS 编号 |
52322-80-2 |
|---|---|
分子式 |
C12H7Cl3O |
分子量 |
273.5 g/mol |
IUPAC 名称 |
1,2,4-trichloro-5-phenoxybenzene |
InChI |
InChI=1S/C12H7Cl3O/c13-9-6-11(15)12(7-10(9)14)16-8-4-2-1-3-5-8/h1-7H |
InChI 键 |
UWKZWXCTDPYXHU-UHFFFAOYSA-N |
规范 SMILES |
C1=CC=C(C=C1)OC2=CC(=C(C=C2Cl)Cl)Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


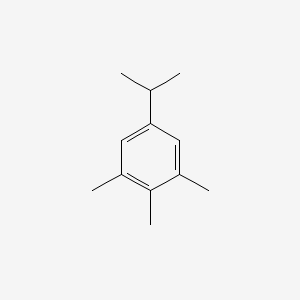
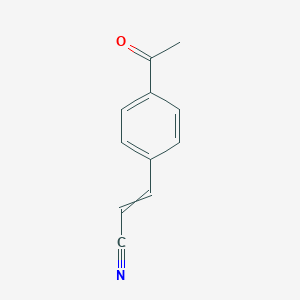
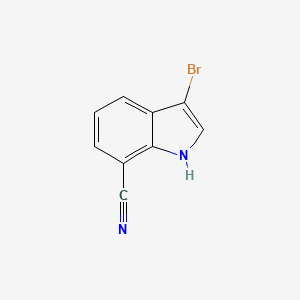
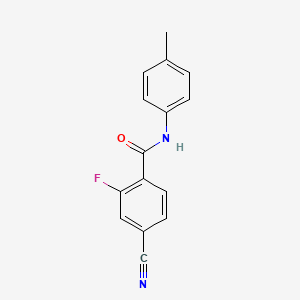

![5-(tert-Butyl) 2-ethyl 4,6-dihydro-5H-pyrrolo[3,4-d]thiazole-2,5-dicarboxylate](/img/structure/B13944234.png)
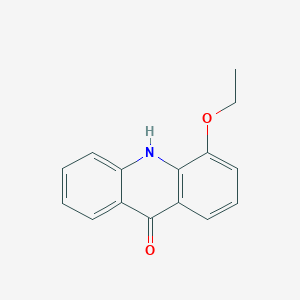
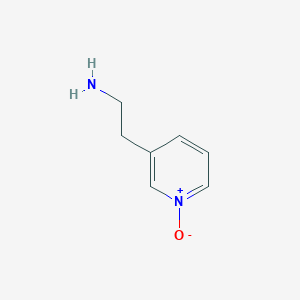
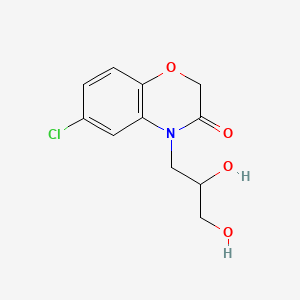
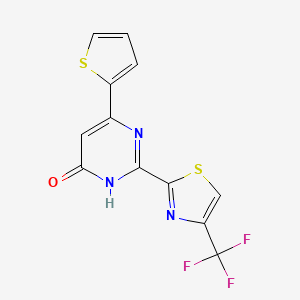
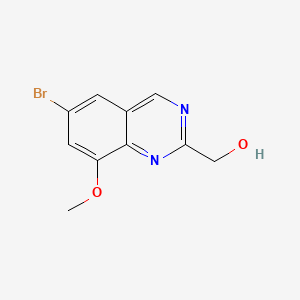
![3-[2-(Trifluoromethyl)phenoxy]propanoic acid](/img/structure/B13944284.png)
![7H-Indolo[2,3-c]quinoline](/img/structure/B13944292.png)

